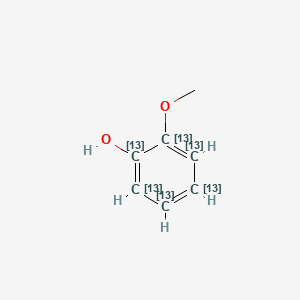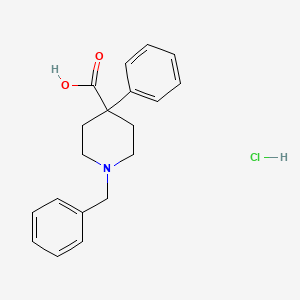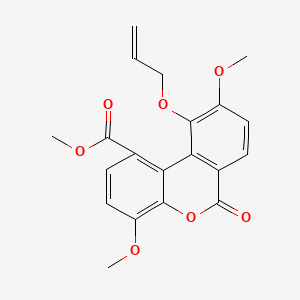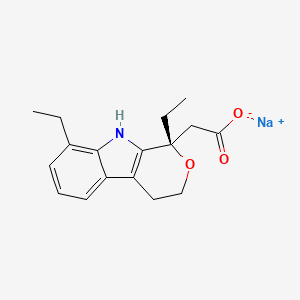
7BYQ3VT7JN
Übersicht
Beschreibung
Synthesis Analysis
The generation of Budesonide Impurity C was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively . The structural identification of 10 budesonide related impurities was conducted by LC-QTOFMS .Molecular Structure Analysis
The molecular structure of Budesonide Impurity C was identified using LC-QTOFMS . The exact mass and MS fragmentation products were used to determine the structure of the impurities .Chemical Reactions Analysis
The generation of Budesonide Impurity C was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively .Physical and Chemical Properties Analysis
The physical and chemical properties of Budesonide Impurity C were analyzed using various techniques such as LC-QTOFMS and HPLC-UV . The impurity profiles of multiple batches from three manufacturers of pharmaceutical grade budesonide were assessed and tested for EP related impurity compliance .Wissenschaftliche Forschungsanwendungen
Qualitätskontrolle und -sicherung in der pharmazeutischen Produktion
Budesonid-Verunreinigung C wird als Arbeitsstandard oder sekundärer Referenzstandard in der kommerziellen Produktion von Budesonid und seinen zugehörigen Formulierungen verwendet . Es spielt eine entscheidende Rolle bei der Sicherstellung der Qualität des Endprodukts .
Identifizierung von Verunreinigungen in Budesonid
Budesonid-Verunreinigung C wird zur Identifizierung von Verunreinigungen in Budesonid verwendet . Dies wird unter Verwendung von Flüssigchromatographie mit kleinen Partikeln und Q-TOF-Massenspektrometrie erreicht . Die Verunreinigungsprofile mehrerer Chargen von drei Herstellern von Budesonid in pharmazeutischer Qualität wurden bewertet und auf EP-relevante Verunreinigungscompliance getestet .
Entwicklung spektrophotometrischer Methoden
Budesonid-Verunreinigung C wird bei der Entwicklung und Validierung spektrophotometrischer Methoden zur quantitativen Bestimmung von Budesonid in Bulk-Arzneimitteln und pharmazeutischen Darreichungsformen verwendet . Es hat ein Absorptionsmaximum bei 240 nm in destilliertem Wasser .
Bestimmung der Linearität und Präzision spektrophotometrischer Methoden
Die UV-Methode wurde für die synthetisierte Verunreinigung gemäß den ICH-Richtlinien (Q2B) entwickelt . Budesonid-Verunreinigung C zeigt eine maximale Absorption bei 240 nm und gehorcht dem Beer-Lambert-Gesetz im Konzentrationsbereich von 10-80 µg/ml .
Bestimmung der Nachweis- und Quantifizierungsgrenze
Die LOD und LOQ für Budesonid-Verunreinigung C wurden mit 0,461073 µg/ml bzw. 1,39719 µg/ml ermittelt
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZLIQUOCVRLM-PINIVEOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040085-99-1 | |
| Record name | 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-HOMOBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BYQ3VT7JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![Bicyclo[2.2.1]heptan-2-one, 4-acetyl- (9CI)](/img/no-structure.png)
![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)




